N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine-4-carboxamide
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Overview
Description
N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine-4-carboxamide is a complex organic compound that features a pyrimidine ring substituted with a 4-methylpiperidin-1-yl group and a pyridine-4-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine-4-carboxamide typically involves multi-step organic reactionsThe final step involves coupling the pyrimidine derivative with pyridine-4-carboxamide under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated synthesis platforms can also streamline the process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it could inhibit kinase activity by binding to the ATP-binding site, thereby affecting signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide
- N-(pyridin-4-yl)pyridine-4-carboxamide
Uniqueness
N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with a piperidine moiety and a pyridine carboxamide group makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-12-4-8-21(9-5-12)15-10-14(18-11-19-15)20-16(22)13-2-6-17-7-3-13/h2-3,6-7,10-12H,4-5,8-9H2,1H3,(H,18,19,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHDXBHMLLKUTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=NC(=C2)NC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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